molecular formula C15H14BrNO2 B13156065 (2E)-3-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

(2E)-3-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

Cat. No.: B13156065
M. Wt: 320.18 g/mol
InChI Key: BBWLUZQZDBHUDO-VOTSOKGWSA-N
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Description

3-[1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromophenyl group attached to a pyrrole ring, which is further connected to a prop-2-enoic acid moiety.

Preparation Methods

The synthesis of 3-[1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid typically involves the reaction of 3-bromoiodobenzene with acrylic acid under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

3-[1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group and the pyrrole ring play crucial roles in binding to these targets, leading to modulation of their activity. This compound may inhibit or activate specific pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar compounds to 3-[1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid include other indole derivatives such as:

What sets 3-[1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid apart is its unique combination of a bromophenyl group and a pyrrole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

(E)-3-[1-(3-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C15H14BrNO2/c1-10-8-12(6-7-15(18)19)11(2)17(10)14-5-3-4-13(16)9-14/h3-9H,1-2H3,(H,18,19)/b7-6+

InChI Key

BBWLUZQZDBHUDO-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Br)C)/C=C/C(=O)O

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Br)C)C=CC(=O)O

Origin of Product

United States

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